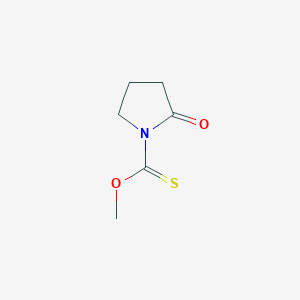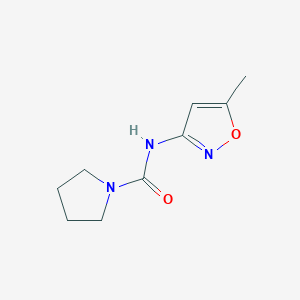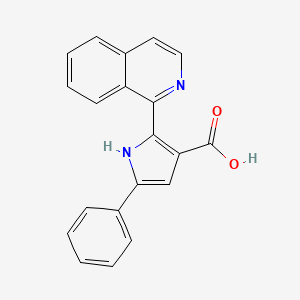
1-(3-Aminopropyl)-1H-pyrrole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Aminopropyl)-1H-pyrrole-2-carbaldehyde is an organic compound that features a pyrrole ring substituted with an aminopropyl group and an aldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopropyl)-1H-pyrrole-2-carbaldehyde typically involves the functionalization of a pyrrole ring. One common method is the reaction of pyrrole with 3-bromopropylamine, followed by oxidation to introduce the aldehyde group. The reaction conditions often require a base such as sodium hydride and an oxidizing agent like pyridinium chlorochromate (PCC).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Aminopropyl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, PCC
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: 1-(3-Aminopropyl)-1H-pyrrole-2-carboxylic acid
Reduction: 1-(3-Aminopropyl)-1H-pyrrole-2-methanol
Substitution: Various substituted pyrrole derivatives
Aplicaciones Científicas De Investigación
1-(3-Aminopropyl)-1H-pyrrole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 1-(3-Aminopropyl)-1H-pyrrole-2-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminopropyl group can facilitate binding to specific molecular targets, while the aldehyde group can participate in covalent interactions.
Comparación Con Compuestos Similares
1-(3-Aminopropyl)imidazole: Shares the aminopropyl group but has an imidazole ring instead of a pyrrole ring.
(3-Aminopropyl)triethoxysilane: Contains the aminopropyl group and is used for surface functionalization.
Uniqueness: 1-(3-Aminopropyl)-1H-pyrrole-2-carbaldehyde is unique due to the combination of the pyrrole ring with the aminopropyl and aldehyde groups, which provides distinct reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
1-(3-aminopropyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C8H12N2O/c9-4-2-6-10-5-1-3-8(10)7-11/h1,3,5,7H,2,4,6,9H2 |
Clave InChI |
YNLXTQOLIVTGAN-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C(=C1)C=O)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(4-Ethylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12870031.png)


![1-(6-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12870043.png)





![2-(Difluoromethyl)-4-ethylbenzo[d]oxazole](/img/structure/B12870072.png)

